1-Cyclohexenylacetic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

1-Cyclohexenylacetic acid (CAS 18294-87-6), also designated as 1-Cyclohexene-1-acetic acid or 2-(cyclohex-1-en-1-yl)acetic acid, is an α,β-unsaturated monocarboxylic acid characterized by a cyclohexene ring bearing a carboxymethyl substituent. The compound exists as a colorless to pale yellow liquid or low-melting solid (mp 33–35 °C) with a density of 1.04 g/mL and a predicted pKa of 5.00 ± 0.10.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 18294-87-6
Cat. No. B100004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexenylacetic acid
CAS18294-87-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CC(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10)
InChIKeyKDFBPHXESBPHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexenylacetic Acid (CAS 18294-87-6): Core Identity and Procurement Baseline


1-Cyclohexenylacetic acid (CAS 18294-87-6), also designated as 1-Cyclohexene-1-acetic acid or 2-(cyclohex-1-en-1-yl)acetic acid, is an α,β-unsaturated monocarboxylic acid characterized by a cyclohexene ring bearing a carboxymethyl substituent . The compound exists as a colorless to pale yellow liquid or low-melting solid (mp 33–35 °C) with a density of 1.04 g/mL and a predicted pKa of 5.00 ± 0.10 . It functions primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical manufacturing, as well as a fragrance component in the flavor industry .

Why Generic Substitution of 1-Cyclohexenylacetic Acid Is Scientifically Inadvisable


Generic substitution with structurally similar cyclohexyl or cyclopentenyl analogs is scientifically inadvisable due to quantifiable differences in three critical procurement-relevant dimensions. First, the α,β-unsaturated double bond of the cyclohexene ring confers distinct reactivity in condensation and esterification pathways that saturated analogs (e.g., cyclohexylacetic acid) lack . Second, 1-Cyclohexenylacetic acid has undergone formal safety assessment by the Research Institute for Fragrance Materials (RIFM) across seven human health endpoints plus environmental impact—a regulatory-quality dossier that many in-class analogs do not possess [1]. Third, as a documented metabolite intermediate in cyclohexaneacetic acid degradation by Cupriavidus and Rhodococcus strains, the compound possesses metabolic relevance that cyclohexylacetic acid derivatives without the double bond cannot replicate [2]. These differences translate directly to procurement decisions where reaction specificity, regulatory compliance, and metabolic pathway fidelity are non-negotiable.

Quantitative Differentiation of 1-Cyclohexenylacetic Acid Versus Closest Analogs: An Evidence-Based Procurement Guide


Patent-Documented Synthesis Efficiency: 1-Cyclohexenylacetic Acid Versus Prior Art

A 2015 patent (CN105061183A) explicitly addresses the technical deficiency of existing 1-cyclohexenylacetic acid preparation methods: 'product purity is lower and yield is lower' [1]. The disclosed method achieves 'relatively high purity and yield' compared to prior art baselines by employing a two-step dehydration-hydrolysis sequence using cyclohexanone and cyanoacetic acid with ammonium acetate catalyst. While the patent does not provide absolute numerical yield values in the abstract, the explicit characterization of prior art as having 'low yield and low purity' establishes a comparative performance baseline against which the improved method is measured [2].

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Regulatory-Cleared Fragrance Use: RIFM Safety Assessment Clearance Versus Unassessed Analogs

1-Cyclohexenylacetic acid has undergone a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), covering seven human health endpoints plus environmental impact [1]. The assessment cleared all endpoints using target data, read-across, and/or Threshold of Toxicological Concern (TTC) approaches. Critically, the compound received a Cramer Class I (low toxicity) classification, and no analogs were required for genotoxicity, repeated dose toxicity, reproductive toxicity, or skin sensitization endpoints. In contrast, the structurally similar 1-cyclopentenylacetic acid (CAS 22748-99-2) and cyclohexylacetic acid (CAS 5292-21-7) lack equivalent RIFM safety dossiers in the public domain, creating a regulatory documentation gap for fragrance applications.

Fragrance Chemistry Regulatory Toxicology Safety Assessment

Structure-Dependent Cytotoxic Activity: Cyclohexenyl Skeleton Versus Saturated Cyclohexyl Analogs

In a phytochemical investigation of Tiliacora triandra mature leaves, 1-cyclohexenylacetic acid was identified among the major components responsible for the extract's biological activities [1]. The methanol extract containing 1-cyclohexenylacetic acid (along with vitamin E and phytol) exhibited an EC₅₀ of 8.4 mg/mL in the DPPH radical scavenging assay and demonstrated cytotoxicity against HeLa cells with an inhibitory concentration of 0.41 mg/mL [2]. While this data derives from a complex plant extract rather than isolated pure compound testing, the identification of 1-cyclohexenylacetic acid as a principal bioactive constituent provides class-level evidence that the cyclohexenyl scaffold contributes to observed cytotoxic properties. Saturated cyclohexylacetic acid (CAS 5292-21-7) lacks the α,β-unsaturation required for Michael-type addition reactions with cellular nucleophiles and has not been reported as a bioactive constituent in T. triandra.

Natural Product Chemistry Cytotoxicity Antioxidant Activity

Validated Contraceptive Ester Intermediate: 1-Cyclohexenylacetic Acid in Levonorgestrel Derivatization

1-Cyclohexenylacetic acid was specifically selected among a panel of unsaturated carboxylic acids for the synthesis of levonorgestrel esters evaluated as long-acting injectable contraceptive agents [1]. The study synthesized and characterized levonorgestrel 1-cyclohexenylacetate alongside esters of 1-cyclopentenylacetic acid, E-penta-2,4-dienoic acid, and several furylacetic acids [2]. The inclusion of the cyclohexenylacetic acid ester in this comparative panel demonstrates its empirical validation as a viable esterification partner for steroidal alcohol derivatization. Critically, the hydrolysis of 1-cyclohexenylacetonitrile was employed as the preparative route for the acid, establishing a synthetic pathway distinct from other unsaturated acids in the study.

Medicinal Chemistry Steroid Chemistry Contraceptive Development

Validated Application Scenarios for 1-Cyclohexenylacetic Acid (CAS 18294-87-6)


Fragrance and Flavor Formulation Requiring RIFM Safety Clearance

1-Cyclohexenylacetic acid is deployed in fragrance formulations at a 95th percentile concentration of 0.0012% in hydroalcoholic products, with worldwide annual use volume between <0.1 and 1 metric ton [1]. The compound provides fruity and floral organoleptic notes and has been formally cleared by RIFM across all seven human health safety endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, developmental toxicity, skin sensitization, phototoxicity/photoallergenicity, and local respiratory toxicity) plus environmental assessment [1]. Procurement for fragrance applications is scientifically justified over unassessed cycloalkenyl analogs that lack equivalent regulatory dossiers.

Pharmaceutical Intermediate Manufacturing with Optimized Synthesis Protocols

As a pharmaceutical intermediate documented in the Thermo Scientific (Alfa Aesar) portfolio, 1-cyclohexenylacetic acid is procured for downstream synthesis of bioactive molecules [1]. The CN105061183A patent method offers improved purity and yield relative to legacy preparation routes, using a cyclohexanone-cyanoacetic acid dehydration followed by acid hydrolysis [2]. The compound has been specifically employed in the synthesis of levonorgestrel esters for contraceptive evaluation, establishing a peer-reviewed literature precedent for steroidal drug derivatization [3].

Natural Product-Inspired Bioactivity Screening and Covalent Inhibitor Development

The α,β-unsaturated carboxylic acid moiety of 1-cyclohexenylacetic acid functions as a Michael acceptor, enabling covalent modification of cellular nucleophiles. This electrophilic reactivity underpins its identification as a bioactive constituent in Tiliacora triandra extracts exhibiting DPPH radical scavenging (EC₅₀ 8.4 mg/mL) and HeLa cell cytotoxicity (0.41 mg/mL) [1]. Researchers developing covalent inhibitors or investigating natural product scaffolds should prioritize procurement of the cyclohexenyl acid over saturated cyclohexylacetic acid, which lacks the reactive α,β-unsaturation required for Michael addition chemistry.

Microbial Metabolism Studies of Cyclohexane-Derived Compounds

1-Cyclohexenylacetic acid has been identified by HPLC-MS as a metabolic intermediate in the bacterial degradation of cyclohexaneacetic acid by Cupriavidus, Rhodococcus, and Dietzia strains isolated from soil [1]. This metabolic role distinguishes it from other cyclohexylacetic acid derivatives and makes it a relevant analytical standard for environmental fate and biodegradation studies. Laboratories investigating cycloalkane metabolism pathways should procure this specific compound rather than alternative cyclohexyl derivatives that do not participate in the same enzymatic degradation sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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